2-Ethyl-5-(trifluoromethyl)benzoxazole
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Overview
Description
2-Ethyl-5-(trifluoromethyl)benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of an ethyl group at the second position and a trifluoromethyl group at the fifth position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(trifluoromethyl)benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of trifluoroacetonitrile (CF3CN) as a reagent. The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . This method can be carried out under solvent-free conditions or using various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(trifluoromethyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted benzoxazole compounds with different functional groups .
Scientific Research Applications
2-Ethyl-5-(trifluoromethyl)benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug discovery and development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(trifluoromethyl)benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzoxazole: Similar in structure but lacks the ethyl group at the second position.
2-Ethylbenzoxazole: Similar in structure but lacks the trifluoromethyl group at the fifth position.
5-Trifluoromethylbenzoxazole: Similar in structure but lacks the ethyl group at the second position.
Uniqueness
2-Ethyl-5-(trifluoromethyl)benzoxazole is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-9-14-7-5-6(10(11,12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXBHVROVGWKFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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